3-chloro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
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Description
3-chloro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O5S and its molecular weight is 424.9. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure and Overview
The compound’s structure consists of a benzene ring with a sulfonamide group attached to it. Additionally, there’s a fused oxazepine ring system containing chlorine and methoxy groups. Let’s explore its unique features and potential applications.
Anticancer Properties: Given the presence of a sulfonamide moiety, researchers have investigated this compound’s potential as an anticancer agent. Sulfonamides are known for inhibiting enzymes involved in cell growth, making them promising candidates for cancer therapy .
Quaternary Ammonium Derivatives: The compound’s trimethylammonium group (N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)) suggests its use in synthesizing quaternary ammonium derivatives. These derivatives find applications in various fields, including catalysis, drug delivery, and antimicrobial agents .
Chiral Resolution: Researchers may explore the compound’s chiral properties to resolve enantiomers. Chiral separation is crucial in pharmaceuticals, where different enantiomers can exhibit varying biological activities. The compound’s complex structure could offer unique selectivity for specific enantiomers .
Glycogen Modification: The hydroxypropyl group in the compound could be utilized for modifying glycogen (a polysaccharide). Investigating its interaction with glycogen could lead to novel materials or drug delivery systems .
Quaternization of Chitosan Derivatives: As a quaternizing agent, this compound could quaternize N-aryl chitosan derivatives. Modified chitosan derivatives have applications in drug delivery, tissue engineering, and wound healing .
Biological Activity Screening: Given its unique structure, researchers might screen the compound against various biological targets (enzymes, receptors, etc.). High-throughput assays could reveal potential therapeutic effects or interactions .
Computational Studies: Molecular modeling and computational chemistry can predict the compound’s behavior, binding sites, and interactions. These studies guide further experimental investigations .
properties
IUPAC Name |
3-chloro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c1-19(2)11-27-17-7-5-12(9-15(17)22(3)18(19)23)21-28(24,25)13-6-8-16(26-4)14(20)10-13/h5-10,21H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBDMVWKOZYVAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl)N(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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